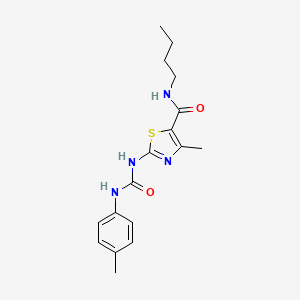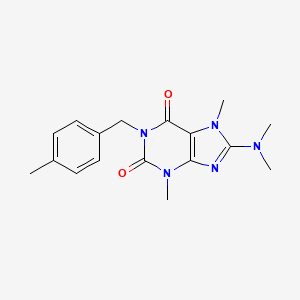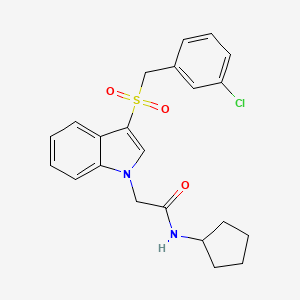
N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide” is an organic compound. It is related to the compound “(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate” which has a molecular formula of C10H9N3O3 .
Synthesis Analysis
The synthesis of related compounds involves the preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis . The synthesis of “N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide” could be relatively complex, generally synthesized through multiple steps .Molecular Structure Analysis
The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The structural parameters of the triazinone rings in these compounds do not display systematic differences with respect to those reported for a few analogous compounds .Chemical Reactions Analysis
The preparation and characterisation of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described . Ionisation of the liberated hydroxy component by the starting resin-bound amine provides a useful colour indicator of the progress of acylation reactions .Physical And Chemical Properties Analysis
“N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide” has a molecular weight of 300.36 . The related compound “(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate” has a molecular formula of C10H9N3O3, an average mass of 219.197 Da, and a monoisotopic mass of 219.064392 Da .科学的研究の応用
Prodrug Forms for Therapeutic Agents
Research on acyl, N-protected alpha-aminoacyl, and peptidyl derivatives of cyanamide, including compounds with structural similarities to N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, has been conducted to explore their use as prodrug forms for alcohol deterrent agents. These compounds have been synthesized to serve as prodrugs, with the aim of raising ethanol-derived blood acetaldehyde levels in rats significantly over controls. This suggests potential utility in the treatment of alcoholism by acting as deterrent agents through the inhibition of aldehyde dehydrogenase (AlDH) (Kwon, C., Nagasawa, H., Demaster, E., & Shirota, F., 1986)(Kwon et al., 1986).
Anticonvulsant Hybrid Molecules
A study on the synthesis of 33 new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, among other derivatives, as potential new hybrid anticonvulsant agents, showcases the application of such compounds in medical research. These hybrid molecules incorporate chemical fragments of well-known antiepileptic drugs, suggesting their potential in developing treatments for epilepsy (Kamiński, K., Rapacz, A., Łuszczki, J., Latacz, G., Obniska, J., Kieć‐Kononowicz, K., & Filipek, B., 2015)(Kamiński et al., 2015).
Catalysts for Oxygen Reduction
Cyanamide-derived compounds have been used in the preparation of metal-nitrogen-carbon (M-N-C) oxygen reduction catalysts, highlighting their relevance in materials science and environmental chemistry. The research into these catalysts, which show good performance in fuel cell testing, underscores the versatility of cyanamide derivatives in developing non-precious metal catalysts for oxygen reduction (Chung, H., Johnston, C., Artyushkova, K., Ferrandon, M., Myers, D., & Zelenay, P., 2010)(Chung et al., 2010).
Heterocyclic Synthesis
The cyanamide moiety, including structures related to N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, is a versatile building block for the synthesis of nitrogen-containing heterocycles. This demonstrates its importance in organic synthesis, particularly in the creation of complex molecules for various applications, including pharmaceuticals and agrochemicals (Larraufie, M.-H., Maestri, G., Malacria, M., Ollivier, C., Fensterbank, L., & Lacôte, E., 2012)(Larraufie et al., 2012).
Safety and Hazards
特性
IUPAC Name |
N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(17-12-6-1-2-7-12)10-5-11-20-16(22)13-8-3-4-9-14(13)18-19-20/h3-4,8-9,12H,1-2,5-7,10-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVJMLCBOBZRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2740704.png)



![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2740708.png)
![4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2740709.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)quinoxaline-6-carboxamide](/img/structure/B2740712.png)
![1-(4-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2740713.png)



![2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2740719.png)
![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2740721.png)
![1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea](/img/structure/B2740727.png)